2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide
Description
2-Benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide is a thiazole-based small molecule characterized by a benzamido group at the 2-position and a carboxamide moiety at the 4-position of the thiazole ring. The N-substituent of the carboxamide is a benzo[d][1,3]dioxol-5-ylmethyl group, a bicyclic aromatic system known for enhancing pharmacokinetic properties, including membrane permeability and metabolic stability .
Properties
IUPAC Name |
2-benzamido-N-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-17(13-4-2-1-3-5-13)22-19-21-14(10-27-19)18(24)20-9-12-6-7-15-16(8-12)26-11-25-15/h1-8,10H,9,11H2,(H,20,24)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMKRQKVCNSNDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with thiazole derivatives under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or acetone are commonly used. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The benzamido and carboxamide groups undergo controlled hydrolysis under acidic or basic conditions:
Condensation with Hydrazines
The carboxamide group reacts with hydrazine hydrate to form hydrazide intermediates, enabling Schiff base formation:
Electrophilic Aromatic Substitution
The electron-rich thiazole and benzo[d] dioxole rings participate in halogenation and nitration:
Oxidation and Reduction
The methylenedioxy group and thiazole ring exhibit redox sensitivity:
Stability Under Acidic/Basic Conditions
Key Mechanistic Insights
-
Amide Coupling : HBTU activates the carboxyl group via in situ formation of an O-acylisourea intermediate, facilitating nucleophilic attack by the amine .
-
Schiff Base Formation : Hydrazide intermediates react with aldehydes through a nucleophilic addition-elimination pathway, stabilized by electron-donating substituents on the aldehyde .
This compound’s versatility in reactions such as hydrolysis, condensation, and electrophilic substitution makes it a valuable scaffold in medicinal chemistry and materials science.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that 2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide exhibits significant antimicrobial activity. For instance, it has shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/mL. This suggests its potential utility in treating infections caused by resistant bacteria.
Anticancer Activity
The compound's anticancer properties are particularly noteworthy. In vitro studies have indicated that it can inhibit the growth of cancer cell lines, including colorectal carcinoma (HCT116), with IC50 values comparable to established chemotherapeutics like 5-fluorouracil (5-FU). The mechanism of action may involve the inhibition of specific enzymes or pathways associated with cell proliferation and survival.
Structure-Activity Relationship (SAR)
The unique structural features of this compound play a crucial role in its biological activity:
| Structural Feature | Biological Activity |
|---|---|
| Benzodioxole moiety | Enhances interaction with biological targets |
| Thiazole ring | Contributes to both anticancer and antimicrobial effects |
| Carboxamide group | Facilitates hydrogen bonding with receptors |
These interactions are vital for the compound's effectiveness as a therapeutic agent.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of various thiazole derivatives, including 2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide. The results indicated potent activity against Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum potential.
- Cancer Cell Line Studies : In another research effort focusing on anticancer properties, the compound was tested against multiple cancer cell lines. It exhibited significant cytotoxicity, indicating promise as a lead compound for further drug development aimed at cancer therapy .
Mechanism of Action
The mechanism of action of 2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide can be contextualized by comparing it to related thiazole and benzodioxole derivatives. Below is a detailed analysis:
Substituent Effects on Thiazole Carboxamides
- Pyridinyl vs. Benzamido Substituents: Compounds such as 2-(4-pyridinyl)thiazole-5-carboxamides (e.g., [3a–s] in ) replace the benzamido group with a pyridinyl ring. These derivatives exhibit potent kinase inhibitory activity, with IC50 values in the nanomolar range, attributed to the pyridinyl group’s ability to engage in hydrogen bonding and π-π stacking interactions .
- Methylthio vs. Benzamido Substituents: N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(methylthio)thiazole-4-carboxamide () features a methylthio group at the 2-position.
Role of the Benzo[d][1,3]dioxole Moiety
Antitumor Activity :
Compounds like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines (C1–C31, ) demonstrate significant antitumor activity against HeLa, A549, and MCF-7 cell lines (IC50: 0.8–5.2 µM). The benzo[d][1,3]dioxole group is hypothesized to enhance cellular uptake and modulate apoptosis pathways, a property that may extend to the target compound .Enzyme Inhibition :
Thiadiazole-benzodioxole derivatives () exhibit acetylcholinesterase (AChE) inhibitory activity (IC50: 12–45 µM), suggesting the benzo[d][1,3]dioxole moiety’s versatility in targeting diverse enzymes. The target compound’s benzodioxole group could similarly influence enzyme binding, though its specific target remains unexplored .
Structural Analogues with Modified Cores
- Benzo[d]thiazole-2,4-dicarboxamides: Substituted benzo[d]thiazole-2,4-dicarboxamides () feature dual carboxamide groups and fluorophenyl substituents, showing potent kinase inhibition (IC50: <100 nM). The monocarboxamide structure of the target compound may reduce off-target interactions compared to these dicarboxamide derivatives .
Cyclopropanecarboxamide Derivatives :
Compounds like 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-phenylthiazol-2-yl)cyclopropanecarboxamide (–8) incorporate a rigid cyclopropane ring, which restricts conformational flexibility. This contrasts with the target compound’s flexible benzamido group, highlighting a trade-off between rigidity (favoring target selectivity) and flexibility (enhancing binding adaptability) .
Table 1: Key Structural and Functional Comparisons
Biological Activity
The compound 2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide is a derivative of thiazole and benzo[d][1,3]dioxole, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.
Chemical Structure and Synthesis
The compound features a thiazole ring fused with a benzo[d][1,3]dioxole moiety, which is known for enhancing bioactivity through its ability to interact with various biological targets. The synthesis typically involves multi-step reactions where thiazole derivatives are coupled with benzodioxole precursors under specific conditions to yield the target compound.
Antimicrobial Activity
Research indicates that derivatives similar to 2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide exhibit significant antimicrobial properties. For instance, compounds with similar scaffolds have shown inhibitory activity against Mur ligases (MurD and MurE), which are critical in bacterial cell wall biosynthesis. These enzymes are potential targets for developing new antibiotics against resistant strains such as E. coli and S. aureus (including MRSA) .
Table 1: Antimicrobial Activity Against Common Pathogens
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| 2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide | E. coli | TBD |
| Similar Derivative A | S. aureus | 0.012 |
| Similar Derivative B | E. coli | 33 nM |
Anticancer Activity
The anticancer potential of compounds related to 2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide has been evaluated in various studies. For example, a study reported that thiazole derivatives exhibited cytotoxic effects on cancer cell lines such as HepG2, HCT116, and MCF-7 with IC50 values significantly lower than that of standard chemotherapeutics like doxorubicin . The mechanisms involved include:
- EGFR Inhibition : Compounds inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation.
- Apoptosis Induction : Assessment using annexin V-FITC showed increased apoptosis in treated cells.
- Cell Cycle Arrest : Flow cytometry indicated that these compounds could induce cell cycle arrest at specific phases.
Table 2: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide | HepG2 | TBD |
| Compound A | HCT116 | 1.54 |
| Compound B | MCF7 | 4.52 |
The biological activity of 2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Apoptotic Pathways : They affect mitochondrial proteins such as Bax and Bcl-2, leading to enhanced apoptosis in cancer cells .
Case Studies
Several studies have explored the efficacy of thiazole derivatives in treating microbial infections and cancer:
- Antibacterial Efficacy : A case study highlighted the effectiveness of thiazole derivatives against multidrug-resistant strains of S. aureus, showcasing their potential as new antibiotic candidates .
- Cancer Treatment : Another study demonstrated that a related compound significantly reduced tumor growth in vivo when tested on mice models bearing human cancer cells .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify functional groups (e.g., benzodioxole protons at δ 6.7–6.9 ppm, thiazole carbons at δ 160–170 ppm) and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Purity analysis (≥98% by reversed-phase HPLC with acetonitrile/water gradients) .
- Mass Spectrometry (ESI-MS) : Confirmation of molecular weight (e.g., m/z 438.1 [M+H]⁺) and fragmentation patterns .
What reagents are typically employed in the ring-closure reactions during its synthesis?
Basic Research Question
- Lawesson’s Reagent : Converts carboxamides to thioamides in thiazole ring formation.
- Chloroacetyl Chloride : Facilitates cyclization of hydrazinecarbothioamide intermediates into thiadiazoles.
- Copper(I) Iodide : Catalyzes coupling reactions (e.g., azide-alkyne cycloaddition) in multi-step syntheses .
How can researchers optimize reaction conditions to improve yield and selectivity in the synthesis of this compound?
Advanced Research Question
- Temperature Control : Maintain reflux conditions (70–80°C) for cyclization steps to prevent side reactions.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for amidation and ethanol/water mixtures for hydrolysis.
- Catalyst Screening : Test copper(I) or palladium catalysts for cross-coupling steps.
- Purification Strategies : Employ preparative TLC or column chromatography (e.g., n-hexane/ethyl acetate gradients) to isolate high-purity products .
What analytical strategies are recommended to resolve contradictions in spectral data during structural elucidation?
Advanced Research Question
- Multi-Dimensional NMR : Use HSQC and HMBC to resolve overlapping signals in complex aromatic regions.
- X-ray Crystallography : Confirm absolute configuration and hydrogen-bonding patterns in crystalline derivatives.
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
What methodologies are used to assess the compound's stability under varying pH and temperature conditions?
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., stability up to 200°C).
- pH Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.
- Accelerated Stability Testing : Expose to 40°C/75% relative humidity for 4 weeks to simulate long-term storage .
How does the molecular structure of this compound influence its interactions with biological targets like enzymes?
Advanced Research Question
- Pharmacophore Analysis : The benzodioxole moiety enhances lipophilicity for membrane penetration, while the thiazole-4-carboxamide group engages in hydrogen bonding with catalytic residues (e.g., acetylcholinesterase’s Ser203).
- Docking Studies : Molecular dynamics simulations reveal π-π stacking between the benzamido group and aromatic pockets in enzyme active sites.
- Structure-Activity Relationship (SAR) : Modifications to the benzodioxole or thiazole substituents alter binding affinity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
